molecular formula C15H21N3O2 B13227160 N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide

N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide

Cat. No.: B13227160
M. Wt: 275.35 g/mol
InChI Key: ZTRBAHYLNJSXTH-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroquinoline core linked to an isopropyl-substituted acetamide moiety via a formamido bridge. The compound’s structure integrates a lipophilic isopropyl group and a rigid tetrahydroquinoline system, which are common pharmacophores in medicinal chemistry.

The molecular formula is C₁₅H₂₁N₃O₂, with a molecular weight of 275.35 g/mol (calculated based on structural analysis). The absence of reported CAS, density, or solubility data in the evidence limits a full physicochemical profile .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide

InChI

InChI=1S/C15H21N3O2/c1-10(2)18-14(19)9-17-15(20)12-5-6-13-11(8-12)4-3-7-16-13/h5-6,8,10,16H,3-4,7,9H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

ZTRBAHYLNJSXTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=CC2=C(C=C1)NCCC2

Origin of Product

United States

Biological Activity

N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide is a synthetic compound characterized by its unique molecular structure, which includes a tetrahydroquinoline moiety linked to a propanamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C16H22N2O2
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 124519-10-4

The tetrahydroquinoline structure is often associated with various pharmacological properties, making this compound a subject of ongoing research.

Research indicates that this compound may interact with various biological targets through mechanisms such as:

  • Protein Binding : Preliminary studies suggest that this compound may interact with protein-protein interaction sites relevant to disease mechanisms. Molecular docking studies are frequently employed to elucidate these interactions and optimize binding affinities.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in disease pathways. For instance, its structural analogs have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is crucial in diabetes management.

In Vitro Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyTargetResultReference
Study 1PTP1BIC50 = 4.48 µM for NM-03 derivative
Study 2HIV Reverse TranscriptasePotent inhibition against WT and K103N mutant strains
Study 3CytotoxicityCC50 significantly reduced in optimized analogs

These results indicate that the compound exhibits promising biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Case Studies

  • Case Study on Diabetes Management :
    A derivative of this compound was evaluated for its ability to inhibit PTP1B. The study found that the compound could effectively lower blood glucose levels in diabetic models.
  • Antiviral Activity :
    Another study focused on the antiviral properties of the compound against HIV strains. The findings suggested that specific modifications to the tetrahydroquinoline structure enhanced its binding affinity and inhibitory effects on viral replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound 1: 2-(4-Chlorophenoxy)-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)

This compound shares the tetrahydroquinoline-acetamide backbone but differs in substituents. Key features include:

  • Molecular formula : C₂₄H₂₃ClN₂O₅S
  • Molecular weight : 487.0 g/mol
  • Substituents: 4-Chlorophenoxy group: Enhances lipophilicity and may influence receptor binding. 4-Methoxybenzenesulfonyl group: Introduces sulfonamide functionality, which often improves solubility and metabolic stability.
Table 1: Comparative Structural and Physicochemical Properties
Property N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide 2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Molecular Formula C₁₅H₂₁N₃O₂ C₂₄H₂₃ClN₂O₅S
Molecular Weight (g/mol) 275.35 487.0
Key Substituents Isopropyl, formamido, tetrahydroquinoline 4-Chlorophenoxy, 4-methoxybenzenesulfonyl, tetrahydroquinoline
Lipophilicity (Predicted) Higher (isopropyl group) Moderate (sulfonyl group counterbalances chlorophenoxy)
Solubility (Theoretical) Likely low (non-polar substituents) Higher (sulfonamide and methoxy groups)

Functional Implications

  • This compound: The isopropyl group may enhance membrane permeability but reduce aqueous solubility. The formamido bridge could participate in hydrogen bonding with biological targets.
  • Compound 1: The sulfonyl group improves solubility and is a hallmark of protease inhibitors and antimicrobial agents. The chlorophenoxy moiety may confer affinity for hydrophobic binding pockets.

Research Findings and Hypotheses

While direct pharmacological data for these compounds are unavailable in the provided evidence, structural analogs offer insights:

Tetrahydroquinoline Derivatives: Known for roles in kinase inhibition (e.g., anticancer agents) and neurotransmitter modulation (e.g., serotonin receptors) .

Sulfonamide-Containing Compounds : Frequently associated with antibacterial and antiviral activities due to enzyme inhibition (e.g., carbonic anhydrase) .

Chlorophenoxy Groups: Found in herbicides (e.g., 2,4-D) and some antipsychotics, suggesting diverse bioactivity.

Preparation Methods

Preparation of the 6-Formamido Substituted Tetrahydroquinoline Intermediate

  • Starting from 1,2,3,4-tetrahydroquinoline , selective substitution at the 6-position is achieved via electrophilic aromatic substitution or halogenation followed by amide formation.
  • A key intermediate is 6-bromo-1,2,3,4-tetrahydroquinoline , which undergoes palladium-catalyzed coupling reactions (e.g., Suzuki coupling) to introduce the formamido group or related amide functionalities.

Formation of the Acetamide Linker

  • The formamido group is linked to an acetamide moiety through an amide bond.
  • This is typically achieved by reacting the amine-functionalized tetrahydroquinoline intermediate with 2-(isopropylamino)acetyl chloride or a corresponding activated ester.
  • Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate the amide bond formation under mild conditions.

Introduction of the N-(Propan-2-yl) Group

  • The isopropyl group is introduced via reaction of the acetamide nitrogen with isopropylamine or through the use of isopropyl-substituted acylating agents.
  • Careful control of reaction conditions (temperature, solvent, stoichiometry) ensures selective mono-substitution without over-alkylation.

Detailed Synthetic Procedure Example

Step Reaction Reagents & Conditions Yield (%) Notes
1 Bromination of 1,2,3,4-tetrahydroquinoline at 6-position N-bromosuccinimide (NBS), solvent: dichloromethane, 0°C to room temp ~80% Selective bromination at 6-position
2 Suzuki coupling to introduce formamido group Pd(PPh3)4 catalyst, boronic acid derivative of formamide, base: K2CO3, solvent: dioxane/water, reflux 70-85% Formation of 6-formamido tetrahydroquinoline intermediate
3 Amide bond formation with 2-(isopropylamino)acetyl chloride Acyl chloride, base: triethylamine, solvent: dichloromethane, 0°C to room temp 65-75% Coupling to form final acetamide linkage
4 Purification Column chromatography or recrystallization Purity >95% Ensures removal of side products and unreacted starting materials

Optimization and Characterization

Summary Table of Preparation Methods

Method Key Reaction Reagents Conditions Yield (%) Advantages Disadvantages
Bromination + Suzuki coupling + Acylation Stepwise functionalization NBS, Pd catalyst, acyl chloride 0°C to reflux, various solvents 65-85% per step High selectivity, well-established Multi-step, requires palladium catalyst
Direct coupling Nucleophilic substitution 6-amino tetrahydroquinoline, chloroacetamide derivative Basic conditions, mild heating Moderate (50-70%) Simpler, fewer steps Potential side reactions, lower selectivity
Microwave-assisted synthesis Accelerated reaction Same as above Microwave irradiation, minutes Comparable or improved Faster, energy-efficient Requires specialized equipment

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